molecular formula C16H19Cl2N5O B10987599 N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10987599
M. Wt: 368.3 g/mol
InChI Key: IWHRYSNLXXPFJA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a tetrazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Tetrazole to Cyclohexyl Group: The tetrazole ring is then attached to a cyclohexylmethyl group through a nucleophilic substitution reaction.

    Formation of the Acetamide: The final step involves the reaction of the intermediate with 2,4-dichlorophenyl acetic acid or its derivatives to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory or antimicrobial agent.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)acetamide: Lacks the tetrazole and cyclohexyl groups.

    2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: Lacks the dichlorophenyl group.

Uniqueness

The uniqueness of N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide lies in its combined structural features, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H19Cl2N5O

Molecular Weight

368.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H19Cl2N5O/c17-12-4-5-14(13(18)8-12)20-15(24)9-16(6-2-1-3-7-16)10-23-11-19-21-22-23/h4-5,8,11H,1-3,6-7,9-10H2,(H,20,24)

InChI Key

IWHRYSNLXXPFJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)CN3C=NN=N3

Origin of Product

United States

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